
3,3-Dimethyl-1-isopropyldiaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1-isopropyldiaziridine (DIAD) is a diazirine compound that has gained significant attention in scientific research due to its unique properties. DIAD is a photoactivatable crosslinker that is widely used in biochemical and physiological studies to investigate protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
作用机制
3,3-Dimethyl-1-isopropyldiaziridine has a diazirine group that can be activated by ultraviolet (UV) light. When exposed to UV light, the diazirine group undergoes a photochemical reaction that generates a highly reactive carbene intermediate. The carbene intermediate can react with nearby molecules, forming covalent bonds and crosslinking the molecules.
生化和生理效应
3,3-Dimethyl-1-isopropyldiaziridine has been shown to be non-toxic to cells and has minimal effects on protein function. However, the crosslinking of proteins can alter their conformation and affect their function. Therefore, it is important to carefully design experiments and control the amount of 3,3-Dimethyl-1-isopropyldiaziridine used.
实验室实验的优点和局限性
3,3-Dimethyl-1-isopropyldiaziridine has several advantages over other crosslinkers. It is small and can penetrate into small crevices in proteins, allowing for more precise crosslinking. It is also photoactivatable, allowing for precise control over the crosslinking reaction. However, 3,3-Dimethyl-1-isopropyldiaziridine has limitations as well. It can only crosslink molecules that are in close proximity, limiting its use in studying interactions between molecules that are far apart. Additionally, the carbene intermediate generated by 3,3-Dimethyl-1-isopropyldiaziridine can react with other molecules in the cell, leading to non-specific crosslinking.
未来方向
3,3-Dimethyl-1-isopropyldiaziridine has many potential future applications in scientific research. One potential application is in the study of membrane proteins, which are difficult to study due to their hydrophobic nature. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink membrane proteins and identify their binding partners. Another potential application is in the study of protein conformational changes. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink proteins in different conformations, allowing for the identification of the amino acid residues that are involved in the conformational changes. Additionally, 3,3-Dimethyl-1-isopropyldiaziridine can be used to study the interactions between proteins and small molecules, such as drugs. By crosslinking proteins and small molecules, researchers can identify the binding sites of the small molecules on the proteins and design more effective drugs.
Conclusion
In conclusion, 3,3-Dimethyl-1-isopropyldiaziridine is a photoactivatable crosslinker that has gained significant attention in scientific research due to its unique properties. 3,3-Dimethyl-1-isopropyldiaziridine is widely used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Its small size and photoactivatable nature make it a powerful tool for studying protein structure and function. While 3,3-Dimethyl-1-isopropyldiaziridine has limitations, its potential future applications in scientific research make it an exciting area of study.
合成方法
3,3-Dimethyl-1-isopropyldiaziridine can be synthesized by the reaction of diazomethane with 3,3-dimethyl-1-butene in the presence of a catalyst such as copper(II) acetate. The reaction yields a mixture of the cis- and trans-isomers of 3,3-Dimethyl-1-isopropyldiaziridine. The cis-isomer is more stable than the trans-isomer and is commonly used in scientific research.
科学研究应用
3,3-Dimethyl-1-isopropyldiaziridine is widely used in scientific research as a photoactivatable crosslinker. It is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 3,3-Dimethyl-1-isopropyldiaziridine is also used to investigate the conformational changes in proteins and to identify the binding sites of ligands on proteins.
属性
CAS 编号 |
137675-05-9 |
|---|---|
产品名称 |
3,3-Dimethyl-1-isopropyldiaziridine |
分子式 |
C6H14N2 |
分子量 |
114.19 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
InChI 键 |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
规范 SMILES |
CC(C)N1C(N1)(C)C |
其他 CAS 编号 |
17119-93-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



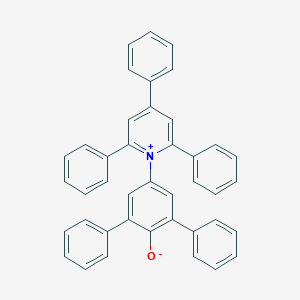
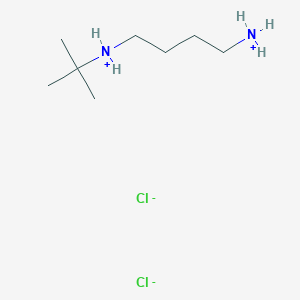
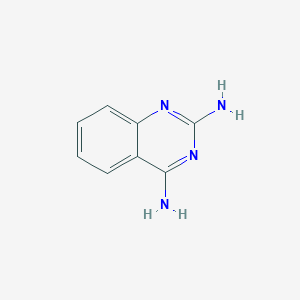
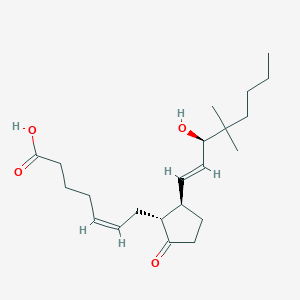


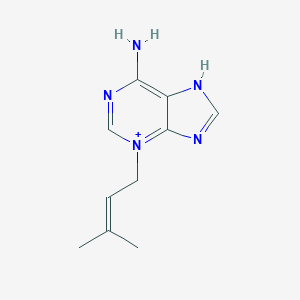
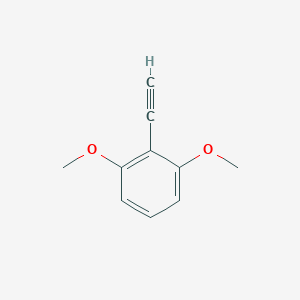
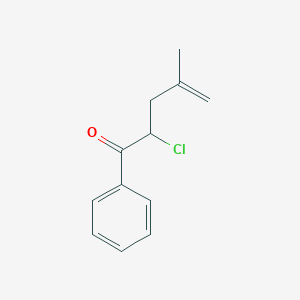
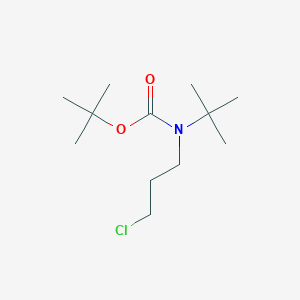
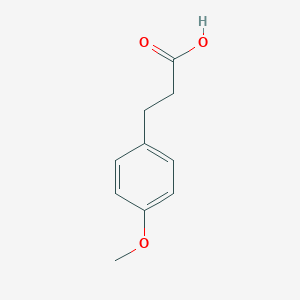
![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
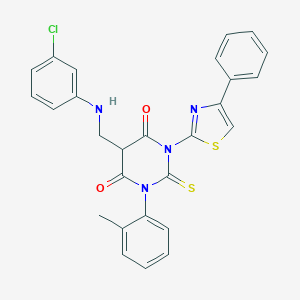
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)